molecular formula C21H25N3O B8405005 3-(1-Benzyl-piperidin-4-yl)1,3,4,5-tetrahydro-benzo[d][1,3]diazepin-2-one CAS No. 773886-92-3

3-(1-Benzyl-piperidin-4-yl)1,3,4,5-tetrahydro-benzo[d][1,3]diazepin-2-one

Cat. No. B8405005
M. Wt: 335.4 g/mol
InChI Key: MXJNFSQCMIGUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzyl-piperidin-4-yl)1,3,4,5-tetrahydro-benzo[d][1,3]diazepin-2-one is a useful research compound. Its molecular formula is C21H25N3O and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Benzyl-piperidin-4-yl)1,3,4,5-tetrahydro-benzo[d][1,3]diazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Benzyl-piperidin-4-yl)1,3,4,5-tetrahydro-benzo[d][1,3]diazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

773886-92-3

Product Name

3-(1-Benzyl-piperidin-4-yl)1,3,4,5-tetrahydro-benzo[d][1,3]diazepin-2-one

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)-4,5-dihydro-1H-1,3-benzodiazepin-2-one

InChI

InChI=1S/C21H25N3O/c25-21-22-20-9-5-4-8-18(20)10-15-24(21)19-11-13-23(14-12-19)16-17-6-2-1-3-7-17/h1-9,19H,10-16H2,(H,22,25)

InChI Key

MXJNFSQCMIGUDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3NC2=O)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of [2-(2-amino-phenyl)-ethyl]-(1-benzyl-piperidin-4-yl)-amine (0.44 g, 1.42 mmol) in tetrahydrofuran (5 mL) at 0° C. was treated with carbonyl diimidazole (0.23 g, 1.42 mmol). The reaction was stirred for 30 min at 0° C. and at reflux for 1 h. After cooling to room temperature, the solvent was evaporated and the residue purified by column to afford 100 mg (21%) of the desired product. LC/MS: tR=1.29 min, 336.34 (MH)+.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
21%

Synthesis routes and methods II

Procedure details

5.00 g (13.11 mmol, 1.0 eq) 2-methoxycarbonylamino-N-[1-(phenylmethyl)-4-piperidinyl]-phenylacetamide from Example 3 are suspended in 50 ml of toluene and heated to 80° C. At this temperature 56.1 g (78.61 mmol, 6.0 eq) diisobutylaluminium hydride in toluene (20%) are metered in. After the addition has ended the reaction mixture is stirred for another 30 minutes at this temperature. After cooling to 10° C. the mixture is adjusted to pH=2.5 with hydrochloric acid. The precipitate formed is dissolved with sodium hydroxide solution and after phase separation the organic phase is washed with 50 ml of water. The organic phase is evaporated down in vacuo to an oil and combined with 50 ml of methanol.
Name
2-methoxycarbonylamino-N-[1-(phenylmethyl)-4-piperidinyl]-phenylacetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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